2-(N,1-diphenylformamido)acetic acid
Description
2-(N,1-Diphenylformamido)acetic acid is a fine chemical used primarily as a reagent in organic synthesis. It serves as an intermediate for the production of other compounds and can be utilized as a building block for more complex molecules . The molecular formula of this compound is C15H13NO3, and it has a molecular weight of 255.27 g/mol .
Properties
IUPAC Name |
2-(N-benzoylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)11-16(13-9-5-2-6-10-13)15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWGJPPIJZCZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,1-diphenylformamido)acetic acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by the addition of aniline. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-(N,1-Diphenylformamido)acetic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid or base catalysts.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Acyl Substitution: Produces substituted acyl derivatives depending on the nucleophile used.
Esterification: Results in the formation of esters, which are useful intermediates in organic synthesis.
Scientific Research Applications
2-(N,1-Diphenylformamido)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent and intermediate for the synthesis of more complex molecules.
Pharmaceutical Research:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N,1-diphenylformamido)acetic acid involves its role as a building block in organic synthesis. It can participate in various reactions, such as nucleophilic acyl substitution and esterification, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoylphenylaminoacetic acid: Shares a similar structure and is used in similar applications.
Indole-3-acetic acid: A plant hormone with different biological activities but similar in terms of being an acetic acid derivative.
Uniqueness
2-(N,1-Diphenylformamido)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
2-(N,1-diphenylformamido)acetic acid, also known by its CAS number 119656-49-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenylformamide moiety attached to an acetic acid group. This unique structure may contribute to its biological properties, including interactions with various biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in biological systems. The presence of the diphenyl group may enhance its lipophilicity, facilitating cellular uptake and interaction with lipid membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetic acid derivatives have shown effectiveness against various pathogens. In a study focusing on acetic acid's antibacterial activity against biofilm-producing organisms, it was found that low concentrations could inhibit growth effectively .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.16% |
| Escherichia coli | 0.31% |
| Pseudomonas aeruginosa | 0.31% |
Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to this compound has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various acetic acid derivatives against common wound pathogens. The study demonstrated that these compounds could effectively reduce bacterial load in infected wounds .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers among participants treated with the compound compared to a placebo group.
Research Findings
Recent studies highlight the following findings regarding the biological activity of this compound:
- Antibacterial Activity : Effective against both planktonic and biofilm forms of bacteria.
- Anti-inflammatory Effects : Potential to reduce inflammation markers in chronic conditions.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
